methyl 3-[3-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate
Description
Methyl 3-[3-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure integrates a benzoate ester core substituted with a 2,5-dimethylpyrrole moiety, which is further conjugated to an (E)-configured enamine-linked thiazolylidene group. The thiazole ring is functionalized with a 2,3-dichloroanilino substituent and a ketone oxygen at position 4. Structural determination of such molecules typically employs crystallographic tools like SHELX and ORTEP-3 , which validate stereochemistry and intermolecular interactions.
Properties
Molecular Formula |
C25H21Cl2N3O3S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
methyl 3-[3-[(E)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-13-11-16(15(3)30(13)20-10-5-7-17(14(20)2)24(32)33-4)12-21-23(31)29-25(34-21)28-19-9-6-8-18(26)22(19)27/h5-12H,1-4H3,(H,28,29,31)/b21-12+ |
InChI Key |
UFMPSMBXPJAEAB-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)OC)C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, which is then coupled with the pyrrole ring through a series of condensation reactions. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Core Structural Components and Functional Groups
The compound comprises:
-
Methyl benzoate group : Derived from benzoic acid esterification.
-
Substituted pyrrolidine ring : A 2,5-dimethylpyrrolidine moiety linked to the benzoate via a methylene bridge.
-
Thiazole substructure : A 1,3-thiazol-4-one ring with a (E)-ylidene methyl group and a 2-(2,3-dichloroanilino) substituent.
Formation of the Thiazole Moiety
The thiazole ring likely forms via a condensation reaction between a β-keto ester and a thioamide or thiosemicarbazide. For example, analogous processes in the literature involve:
-
Step 1 : Reaction of a β-keto ester with a thioamide to form a thiazole intermediate .
-
Step 2 : Subsequent oxidation or alkylation to introduce the 4-oxo group.
Reaction Conditions (inferred from analogous syntheses):
| Parameter | Typical Values |
|---|---|
| Solvent | Dichloromethane, THF |
| Temperature | 50–100 °C |
| Catalyst/Reagent | Acid (e.g., HCl, acetic acid) |
| Reaction Time | 1–5 hours |
Coupling of the Pyrrolidine Ring
The 2,5-dimethylpyrrolidine ring likely attaches via a nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura):
-
Step 1 : Activation of the pyrrolidine ring (e.g., bromination).
-
Step 2 : Coupling with the benzoate core under catalytic conditions.
Relevant Reactants (from search results):
-
Dimethyl carbonate : Used in methylation of benzoic acid derivatives .
-
Palladium catalysts : Employed in hydrogenation/reduction steps .
Physical and Chemical Data
| Property | Typical Values (Inferred from Analogues) |
|---|---|
| Molecular Formula | C₂₅H₂₃Cl₂N₃O₃S |
| Molecular Weight | ~515 g/mol |
| Solubility | Poor in water; soluble in DCM, THF |
| Stability | Sensitive to hydrolysis (ester group) |
Reaction Conditions Comparison
Scientific Research Applications
Methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-[3-({2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 Ethyl 4-[3-[2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate () This compound shares a benzoate ester backbone and a 2,5-dimethylpyrrole substituent but differs in the enamine-linked moiety. Instead of a thiazolylidene group, it features a cyano-acrylamide fragment with a 4-methoxyanilino substituent . Key differences include:
- Electron-withdrawing groups: The target compound’s dichloroanilino and thiazole groups enhance electrophilicity compared to the methoxy and cyano groups in the analogue.
2.1.2 5-Amino-3-hydroxy-1H-pyrazol-1-yl Thiophene Derivatives () Compounds such as 7a and 7b replace the thiazole ring with a thiophene or substituted thiophene core. The absence of the oxo group and dichloroanilino substituent reduces hydrogen-bonding capacity and lipophilicity .
2.1.3 N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines () These derivatives feature a dithiazole ring system, which introduces additional sulfur atoms and alters redox properties compared to the monothiazole target compound. The chloro substituent on the dithiazole may confer distinct reactivity in nucleophilic substitution reactions .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- The target compound’s higher molecular weight and XLogP3 reflect the contributions of the dichloroanilino and thiazole groups, enhancing lipophilicity.
- Reduced rotatable bonds in dithiazole derivatives suggest greater conformational rigidity compared to the target.
Biological Activity
Methyl 3-[3-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial and anticancer effects, supported by relevant data and case studies.
Chemical Structure
The compound features a thiazole moiety linked to a pyrrole and benzoate structure, which are known for their biological activities. The presence of the dichloroaniline group is particularly noteworthy due to its implications in enhancing biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole derivatives. For instance, a related compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.004 to 0.045 mg/mL, with the most sensitive bacteria being Enterobacter cloacae and the most resistant being Escherichia coli .
Table 1: Antibacterial Activity of Related Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae, S. aureus |
| Compound 11 | 0.011 | 0.20 | P. aeruginosa |
| Compound 12 | 0.015 | 0.30 | S. typhimurium |
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have exhibited antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The structure–activity relationship suggests that modifications in the thiazole ring can significantly enhance antifungal potency .
Anticancer Activity
Emerging research indicates that compounds similar to this compound may also possess anticancer properties. For example, derivatives have shown effectiveness in reducing cell viability in cancer cell lines such as MCF-7 (breast cancer) and CML cells with IC50 values as low as 7.4 µM .
The anticancer mechanism appears to involve the induction of apoptosis through the inhibition of key survival pathways such as NF-kB and COX-2 expression . Compounds have been shown to promote PARP cleavage and downregulate anti-apoptotic proteins like Bcl-2.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against a panel of eight bacterial species using microdilution methods. The results indicated that all tested compounds exhibited superior activity compared to standard antibiotics like ampicillin and streptomycin .
- Anticancer Screening : A drug library screening identified novel compounds with significant anticancer activity against multicellular spheroids, indicating potential for further development in cancer therapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
